BB-78485

Description

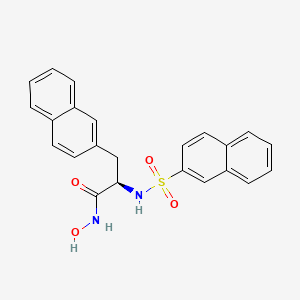

Structure

3D Structure

Properties

IUPAC Name |

(2R)-N-hydroxy-3-naphthalen-2-yl-2-(naphthalen-2-ylsulfonylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOUXLMPQFMDRD-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Action of BB-78485: A Targeted Strike Against E. coli's Outer Defenses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Escherichia coli, a versatile and often pathogenic species, stands as a key target in the quest for novel antibacterial agents. This technical guide delves into the mechanism of action of BB-78485, a potent inhibitor that targets a critical chink in the armor of E. coli: the biosynthesis of its outer membrane.

At the core of its action, this compound selectively inhibits the enzyme LpxC, a crucial catalyst in the lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria, including E. coli. By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, ultimately leading to cell death. This targeted approach makes LpxC an attractive and clinically unexploited target for the development of new antibiotics.

Quantitative Analysis of this compound Activity

The efficacy of this compound as an inhibitor of E. coli LpxC and its antibacterial activity have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative perspective with other known LpxC inhibitors.

| Compound | IC50 (nM) vs. E. coli LpxC | Reference |

| This compound | 160 ± 70 | [1] |

| BB-78484 | 400 ± 90 | [1] |

| L-161,240 | ~50 | [2] |

| CHIR-090 | 4.0 (Ki) |

Table 1: In Vitro Inhibition of E. coli LpxC. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values demonstrate the potency of this compound against its target enzyme.

| Compound | MIC (µg/mL) against E. coli | Reference |

| This compound | 1 | [3] |

| BB-78484 | 2 | |

| L-161,240 | 1-3 | [2] |

| PF-04753299 | 1 | |

| PF-05081090 | 0.2 | |

| CHIR-090 | 0.2 | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) against E. coli. The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The Lipid A Biosynthesis Pathway: The Target of this compound

The biosynthesis of lipid A in E. coli is a well-characterized pathway involving a series of enzymatic steps. This compound specifically targets LpxC, which catalyzes the second and committed step in this essential pathway.

Figure 1: The Lipid A Biosynthesis Pathway in E. coli and the inhibitory action of this compound on the LpxC enzyme.

Experimental Protocols

In Vitro E. coli LpxC Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against the E. coli LpxC enzyme. The assay measures the cleavage of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc, by detecting the resulting sugar amine product using o-phthaldialdehyde (OPA), which generates a fluorescent signal.

Materials:

-

Purified E. coli LpxC enzyme

-

UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc (substrate)

-

This compound or other test compounds

-

Sodium morpholinoethanesulfonic acid (MES) buffer (pH 6.0)

-

Brij 35

-

Dithiothreitol (DTT)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

o-Phthaldialdehyde (OPA) reagent

-

Black 96-well microplates

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation: In a black 96-well microplate, prepare the reaction mixtures (100 µL final volume) containing 40 mM MES buffer (pH 6.0), 0.02% Brij 35, 80 µM DTT, and 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc.

-

Inhibitor Addition: Add the test compound (e.g., this compound) dissolved in DMSO to the desired final concentration. The final DMSO concentration should be kept constant across all wells (e.g., 2% v/v). Include control wells with DMSO only (no inhibitor).

-

Enzyme Addition and Incubation: Initiate the reaction by adding a pre-determined amount of purified E. coli LpxC enzyme (e.g., 50 ng, approximately 1.5 nM).

-

Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 40 µL of 0.625 M NaOH to each well.

-

Fluorescence Detection: Add the OPA reagent to each well according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro E. coli LpxC inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against E. coli.

Materials:

-

E. coli strain (e.g., ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound or other test compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick several colonies of E. coli and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution Series:

-

Prepare a serial two-fold dilution of the test compound (e.g., this compound) in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

-

Figure 3: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents a promising class of antibiotics that function through a highly specific mechanism of action: the inhibition of LpxC in the essential lipid A biosynthesis pathway of E. coli and other Gram-negative bacteria. The quantitative data underscores its potency, and the detailed experimental protocols provided herein offer a framework for its further investigation and the discovery of new LpxC inhibitors. The targeted nature of this compound highlights a critical vulnerability in the outer membrane biogenesis of Gram-negative pathogens, offering a valuable avenue for the development of next-generation antimicrobial therapies.

References

- 1. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Unveiling BB-78485: A Technical Guide to a Potent LpxC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BB-78485, a significant small molecule inhibitor of the metalloenzyme LpxC. With potent antibacterial activity against a range of Gram-negative pathogens, this compound has been a focal point of research in the quest for novel antibiotics. This document delves into its chemical architecture, mechanism of action, and the experimental data that underscore its therapeutic potential.

The Chemical Identity of this compound

This compound is characterized as a sulfonamide derivative of an α-(R)-aminohydroxamate.[1][2] Its structure features two hydrophobic naphthalene moieties linked to a central hydroxamate core, a key functional group for its inhibitory action.[3]

Molecular Formula: C₂₃H₂₄N₂O₄S

Molecular Weight: 420.48 g/mol [4]

The hydroxamate group is crucial for its function, acting as a chelating agent for the catalytic zinc ion within the active site of the LpxC enzyme.[1][5]

Mechanism of Action: Targeting Lipid A Biosynthesis

This compound exerts its bactericidal effects by inhibiting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1][2][6] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][6] The integrity of this outer membrane is essential for bacterial viability, making LpxC an attractive target for antibiotic development.[2][6]

By binding to the active site and chelating the catalytic Zn²⁺ ion, this compound effectively blocks the deacetylation of its substrate, thereby halting the entire lipid A synthesis pathway.[5] This disruption of the outer membrane ultimately leads to bacterial cell death.

Below is a diagram illustrating the inhibition of the Lipid A biosynthesis pathway by this compound.

Caption: Inhibition of the LpxC-catalyzed step in the Lipid A biosynthesis pathway by this compound.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its strong inhibitory effects on both the isolated LpxC enzyme and whole bacterial cells.

| Parameter | Organism/Enzyme | Value | Reference |

| IC₅₀ | LpxC | 160 nM | [4] |

| Dissociation Constant (Kd) | E. coli LpxC (EcLpxC) | 20 nM | [3] |

| Minimum Inhibitory Concentration (MIC) | E. coli D21 | 2 µg/mL | [4] |

| Minimum Inhibitory Concentration (MIC) | E. coli D22 (lpxC101) | 0.016 µg/mL | [4] |

| Minimum Inhibitory Concentration (MIC) Range | Enterobacteriaceae, S. marcescens, M. morganii, M. catarrhalis, H. influenzae, B. cepacia | 1 - 32 µg/mL | [4] |

Experimental Protocols

The following sections outline the methodologies employed in the characterization of this compound.

LpxC Inhibition Assay

A common method to determine the inhibitory activity of compounds against LpxC involves a fluorescence-based assay.

Principle: The assay measures the release of a fluorescent product upon the deacetylation of a synthetic substrate by LpxC. The reduction in fluorescence in the presence of an inhibitor corresponds to its potency.

Generalized Protocol:

-

Recombinant LpxC enzyme is purified.

-

A fluorescently labeled substrate, such as UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine, is synthesized.

-

The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated in an appropriate buffer system.

-

The reaction is stopped, and the product is separated from the substrate, often using chromatographic techniques.

-

The fluorescence of the product is measured using a fluorometer.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Principle: A microbroth dilution method is typically used to determine the MIC of this compound against various bacterial strains.

Generalized Protocol:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Luria-Bertani broth).

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (no inhibitor) and negative (no bacteria) control wells are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[7] In some cases, a colorimetric indicator like MTT is used to assess cell viability.[7]

Below is a workflow diagram for a typical MIC determination experiment.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

X-ray Crystallography of LpxC-BB-78485 Complex

To elucidate the precise binding mode of this compound, co-crystallization with LpxC followed by X-ray diffraction analysis is performed.

Principle: This technique provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, revealing the specific molecular interactions.

Generalized Protocol:

-

The LpxC protein is expressed and purified to a high concentration.

-

The purified LpxC is incubated with a molar excess of this compound to allow for complex formation.[5]

-

The LpxC-BB-78485 complex is subjected to crystallization screening using techniques like hanging-drop vapor diffusion.[5][7]

-

Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam.

-

The resulting diffraction data is collected and processed to determine the electron density map.[5]

-

The three-dimensional structure of the complex is built into the electron density map and refined to yield a final atomic model.[5]

The crystal structure of Pseudomonas aeruginosa LpxC in complex with this compound has been solved at a resolution of 1.9 Å, providing detailed insights into its binding mechanism.[5][6] The hydroxamate moiety of this compound directly coordinates with the catalytic zinc ion in the active site.[5]

Conclusion

This compound stands out as a potent and selective inhibitor of LpxC, a crucial enzyme in Gram-negative bacteria. Its unique chemical structure, coupled with a well-defined mechanism of action, has made it an invaluable tool for studying lipid A biosynthesis and a promising scaffold for the development of new antibiotics. The quantitative data on its inhibitory activity and the detailed structural information from crystallographic studies provide a solid foundation for future drug design and optimization efforts aimed at combating multidrug-resistant Gram-negative infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial activities and characterization of novel inhibitors of LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BB-78485: A Potent Inhibitor of Bacterial LpxC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BB-78485 is a potent, narrow-spectrum antibacterial agent that targets the essential Gram-negative enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which is a critical component of the outer membrane of Gram-negative bacteria. The discovery of this compound by British Biotech Pharmaceuticals emerged from the screening of a proprietary library of metalloenzyme inhibitors. This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug development and infectious disease research.

Discovery and Rationale

This compound was identified through a targeted screening campaign for antibacterial agents against Escherichia coli. The screen focused on a proprietary library of low molecular weight compounds with known metal-chelating functionalities, a rational approach given that LpxC is a zinc-dependent metalloenzyme.[1] This effort led to the identification of a series of sulfonamide derivatives of α-(R)-amino hydroxamic acids, with this compound emerging as a lead candidate due to its significant antibacterial activity.[2]

The rationale for targeting LpxC is compelling. It is an essential enzyme for the viability of a wide range of Gram-negative bacteria, and its absence or inhibition leads to the disruption of the outer membrane and subsequent cell death. Furthermore, LpxC is highly conserved across many pathogenic species, yet it lacks a close homolog in mammalian cells, suggesting a potential for selective toxicity and a favorable safety profile.

Mechanism of Action

The primary mechanism of action of this compound is the potent and specific inhibition of the LpxC enzyme. The hydroxamic acid moiety of this compound is critical for its activity, as it chelates the catalytic zinc ion (Zn²⁺) in the active site of LpxC.[2][3] This interaction is believed to displace a water molecule that is essential for the catalytic activity of the enzyme.[2] The sulfonamide and naphthalene components of the molecule engage in further interactions within the active site, contributing to its high affinity and specificity.[3]

The crystal structure of this compound in complex with Pseudomonas aeruginosa LpxC reveals that the hydroxamate group binds to the zinc ion in a bidentate fashion.[3] The naphthalene rings of this compound occupy a hydrophobic tunnel in the enzyme, leading to a conformational change that closes this tunnel and likely prevents substrate binding.[3]

dot

Synthesis of this compound

While the exact, step-by-step synthesis protocol for this compound has not been publicly disclosed by British Biotech Pharmaceuticals, a representative synthetic route can be proposed based on the known structure of the molecule and general methods for the synthesis of sulfonamide hydroxamic acids. The synthesis would likely involve the coupling of a suitably protected α-amino acid with a sulfonyl chloride, followed by the formation of the hydroxamic acid.

Representative Synthetic Scheme:

A plausible synthetic route would begin with a protected (R)-α-amino acid. This would be reacted with a naphthalenesulfonyl chloride to form the sulfonamide linkage. Subsequent deprotection and coupling with a protected hydroxylamine, followed by a final deprotection step, would yield this compound.

dot

Quantitative Data

The biological activity of this compound has been characterized by its in vitro inhibitory activity against the LpxC enzyme and its antibacterial activity against a range of Gram-negative pathogens.

Table 1: In Vitro Inhibitory Activity of this compound against E. coli LpxC

| Compound | IC₅₀ (nM) |

| This compound | 160 ± 70 |

| BB-78484 | 400 ± 90 |

| L-161,240 (reference) | 440 ± 10 |

Data from Clements et al., 2002.[2]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacteria

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | 1 |

| Enterobacteriaceae (range) | 2 - 4 |

| Serratia marcescens | 2 - 4 |

| Burkholderia cepacia | 2 - 4 |

| Pseudomonas aeruginosa (wild-type) | >32 |

| Pseudomonas aeruginosa ('leaky' strain) | 4 |

Data from Clements et al., 2002 and an additional source.[2][4]

Experimental Protocols

In Vitro LpxC Inhibition Assay

This protocol is based on the method described by Clements et al. (2002).[2]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the E. coli LpxC enzyme.

Materials:

-

Black 96-well microplates

-

Purified recombinant E. coli LpxC enzyme

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay buffer: 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol

-

Test compound (this compound) dissolved in DMSO

-

Stop solution: 0.625 M NaOH

-

Detection reagent: o-phthaldialdehyde (OPA) in 0.1 M borax, pH 9.5

-

Fluorometer (excitation 340 nm, emission 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Substrate (final concentration 25 µM)

-

Test compound solution (final DMSO concentration 2% v/v)

-

-

Initiate the reaction by adding the LpxC enzyme (final concentration ~1.5 nM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Incubate for a further 10 minutes at 37°C to hydrolyze the product.

-

Neutralize the reaction with acetic acid.

-

Add the OPA detection reagent to each well.

-

Measure the fluorescence on a fluorometer.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

dot

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

-

Sterile 96-well microplates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum, adjusted to a concentration of 5 x 10⁵ CFU/mL

-

Test compound (this compound)

-

Positive control (no drug) and negative control (no bacteria) wells

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.

Conclusion

This compound is a significant discovery in the search for novel antibacterial agents targeting Gram-negative pathogens. Its unique mechanism of action, involving the inhibition of the essential enzyme LpxC, provides a promising avenue for combating antibiotic resistance. While its antibacterial spectrum is somewhat limited, particularly against P. aeruginosa, the structural and mechanistic insights gained from the study of this compound have been invaluable for the design of next-generation LpxC inhibitors with improved properties. This technical guide provides a comprehensive resource for researchers and drug developers working in this critical area of infectious disease research.

References

- 1. WO2023055686A1 - Lpxc inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. Heterocyclic methylsulfone hydroxamic acid LpxC inhibitors as Gram-negative antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antibacterial Spectrum of Activity for BB-78485

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum, mechanism of action, and key experimental data for the compound BB-78485. All data is derived from published scientific literature to aid in further research and development.

Core Compound Information

This compound is a sulfonamide derivative of an α-(R)-amino hydroxamic acid identified as a potent inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] Its inhibitory action is central to its antibacterial activity against a specific range of pathogens.

Mechanism of Action: LpxC Inhibition

This compound exerts its antibacterial effect by targeting LpxC, a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of Lipid A.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. The inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death.[1][2] This targeted mechanism confers selectivity for Gram-negative bacteria.

The diagram below illustrates the Lipid A biosynthesis pathway and the specific inhibitory action of this compound.

Quantitative Data

In Vitro LpxC Enzyme Inhibition

This compound demonstrates potent inhibition of the E. coli LpxC enzyme. The 50% inhibitory concentration (IC₅₀) values are summarized below.

| Compound | IC₅₀ (nM) |

| This compound | 160 ± 70 |

| BB-78484 | 400 ± 90 |

| L-161,240 (Reference) | 440 ± 10 |

| Data sourced from Clements et al., 2002.[1] |

Antibacterial Spectrum of Activity (MIC)

Minimum Inhibitory Concentration (MIC) values were determined to quantify the in vitro antibacterial activity of this compound against a panel of pathogens. The compound shows selective activity against Gram-negative bacteria.

| Organism | Strain | MIC (μg/ml) of this compound |

| Gram-Negative | ||

| Escherichia coli | ATCC 25922 | 1 |

| Escherichia coli | D21 | 1 |

| Escherichia coli | D22 (lpxC101) | <0.004 |

| Klebsiella pneumoniae | ATCC 13883 | 2 |

| Enterobacter cloacae | ATCC 13047 | 2 |

| Serratia marcescens | ATCC 8100 | 4 |

| Morganella morganii | ATCC 25830 | 2 |

| Haemophilus influenzae | ATCC 49247 | 4 |

| Moraxella catarrhalis | ATCC 25238 | 2 |

| Burkholderia cepacia | NCTC 10661 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | >32 |

| Pseudomonas aeruginosa | C53 (leaky) | 4 |

| Gram-Positive | ||

| Staphylococcus aureus | ATCC 29213 | >32 |

| Streptococcus pneumoniae | ATCC 49619 | >32 |

| Data sourced from Clements et al., 2002.[1] |

Experimental Protocols

LpxC Inhibition Assay (Homogeneous Fluorometric Assay)

This assay measures the formation of the sugar amine product resulting from LpxC's deacetylase activity using o-phthaldialdehyde (OPA), which fluoresces upon reaction with primary amines.

References

An In-depth Technical Guide to the Molecular Properties of the LpxC Inhibitor BB-78485

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and biological activity of BB-78485, a potent inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial enzyme in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1][2][3] The essential nature of Lipid A for bacterial viability makes LpxC a compelling target for the development of novel antibacterial agents.[2][4]

Mechanism of Action and Molecular Interactions

This compound is a hydroxamate-based inhibitor that targets the active site of LpxC.[1][5] Its inhibitory activity stems from the chelation of the catalytic Zn²⁺ ion within the enzyme's active site by its hydroxamate moiety.[1] This interaction mimics the transition state of the natural substrate, effectively blocking the deacetylation reaction.

The crystal structure of this compound in complex with Pseudomonas aeruginosa LpxC (paLpxC) reveals that the hydroxamate group's two oxygen atoms bind to the zinc ion, resulting in a penta-coordinated geometry.[1] The naphthalene groups of this compound do not extend deep into the hydrophobic tunnel of the enzyme. This binding mode induces a conformational change, leading to the complete closure of the fatty-acid binding cavity and rendering the enzyme catalytically inactive as it can no longer accommodate its substrate.[1]

Interestingly, the binding of this compound to Escherichia coli LpxC (EcLpxC) involves a conformational switch in the "Insert I" region of the enzyme, which is not observed in paLpxC.[6] This flexibility in EcLpxC's active site may contribute to its promiscuous inhibition by a variety of LpxC inhibitors, including this compound.[6]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of LpxC from various Gram-negative pathogens and exhibits broad-spectrum antibacterial activity.

Table 1: In Vitro LpxC Inhibition

| Enzyme Source | IC₅₀ (nM) |

| Escherichia coli | 160 ± 70[5][7] |

IC₅₀ (50% inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the LpxC enzyme activity in vitro.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Species | MIC (µg/mL) |

| Escherichia coli | 1[8] |

| Enterobacteriaceae | 2–4[6] |

| Haemophilus influenzae | 2–4[1] |

| Serratia marcescens | 2–4[1] |

| Burkholderia spp. | 2–4[1] |

| Pseudomonas aeruginosa (Wild-type) | >32[6] |

| Pseudomonas aeruginosa (Semipermeable strain) | 4[6] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The lack of potent activity against wild-type P. aeruginosa is attributed to the inhibitor's limited access to the target, rather than a lack of LpxC inhibition.[1]

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of LpxC by detecting the formation of the deacetylated product, which is then fluorescently labeled.

Materials:

-

Purified LpxC enzyme

-

This compound or other test inhibitors dissolved in DMSO

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay Buffer: 40 mM MES buffer (pH 6.0), 80 µM Dithiothreitol (DTT), 0.02% Brij-35

-

Stop Solution: 0.625 M Sodium Hydroxide (NaOH)

-

Neutralization Solution: 0.625 M Acetic Acid

-

Detection Reagent: o-phthaldialdehyde (OPA) solution with 2-mercaptoethanol in a borate buffer

-

96-well black microtiter plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor dilutions.

-

Add 93 µL of the substrate solution (final concentration ~25 µM) to each well.

-

Initiate the reaction by adding 5 µL of purified LpxC enzyme (final concentration ~15 nM). The final DMSO concentration should be 2%.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 40 µL of 0.625 M NaOH.

-

Incubate for 10 minutes at room temperature to hydrolyze the 3-O-acyl ester.

-

Neutralize the reaction by adding 40 µL of 0.625 M acetic acid.

-

Add 120 µL of the OPA detection reagent to each well to fluorescently label the primary amine of the product.

-

Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[4]

Materials:

-

This compound or other test compounds

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (~1-2 x 10⁸ CFU/mL)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest desired concentration.

-

Dispense 100 µL of MHB into all wells of a 96-well plate.

-

Add 100 µL of the 2x concentrated this compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last dilution column.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

-

Include a growth control well containing only MHB and the bacterial inoculum.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Visualizations

Lipid A Biosynthesis Pathway (Raetz Pathway)

The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway, highlighting the role of LpxC.

Caption: The Raetz pathway for Lipid A biosynthesis and the inhibitory action of this compound on LpxC.

Experimental Workflow for LpxC Inhibitor Characterization

The following diagram outlines the typical experimental workflow for the discovery and characterization of LpxC inhibitors like this compound.

Caption: A generalized workflow for the discovery and development of LpxC inhibitors.

Conclusion

This compound is a well-characterized, potent inhibitor of LpxC with significant antibacterial activity against a range of Gram-negative pathogens. Its mechanism of action, involving the chelation of the active site zinc ion and induction of a catalytically inactive conformation of the enzyme, is well understood through structural studies. The provided experimental protocols offer a foundation for the in vitro characterization of this and other LpxC inhibitors. While challenges such as bacterial permeability remain, the study of compounds like this compound continues to provide valuable insights for the development of novel antibiotics targeting the essential Lipid A biosynthesis pathway.

References

- 1. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on BB-78485 antibacterial effects

An In-Depth Technical Guide on the Early-Stage Research of BB-78485's Antibacterial Effects

Introduction

This compound is a novel synthetic compound identified as a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). As a sulfonamide derivative of an α-(R)-amino hydroxamic acid, this compound has demonstrated significant antibacterial activity, primarily against a range of Gram-negative pathogens.[1] The LpxC enzyme is a crucial component in the biosynthesis of Lipid A, an essential part of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[2][3] The inhibition of this enzyme is lethal to the bacteria, making LpxC an attractive target for the development of new antibacterial agents.[2][3] This technical guide provides a comprehensive overview of the early-stage research into the antibacterial effects of this compound, detailing its mechanism of action, antibacterial spectrum, and the experimental protocols used in its initial characterization.

Mechanism of Action

The antibacterial activity of this compound stems from its targeted inhibition of the LpxC enzyme. LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthetic pathway of Lipid A.[2][3] As a hydroxamate-based inhibitor, this compound is thought to exert its inhibitory effect by binding to the catalytic Zn2+ ion within the active site of the LpxC enzyme, thereby displacing a water molecule essential for the catalytic process.[1] This action halts the production of Lipid A, disrupting the integrity of the outer membrane and ultimately leading to bacterial cell death.[2] The bactericidal nature of this mechanism has been demonstrated with the related compound BB-78484, which achieved a 3-log reduction in viable E. coli counts within 4 hours at a concentration four times its Minimum Inhibitory Concentration (MIC).[2]

Antibacterial Spectrum and Potency

This compound exhibits potent activity primarily against Gram-negative bacteria.[1] Its efficacy has been demonstrated against a variety of pathogens, including members of the Enterobacteriaceae family, Serratia marcescens, Morganella morganii, Moraxella catarrhalis, Haemophilus influenzae, and Burkholderia cepacia.[1] Notably, this compound shows little to no activity against Gram-positive bacteria and is not effective against wild-type Pseudomonas aeruginosa.[1] However, some activity was observed against a "leaky" strain of P. aeruginosa, suggesting that permeability may be a limiting factor for its efficacy against this pathogen.[1]

In Vitro Inhibitory Activity (IC50)

The in vitro inhibitory potency of this compound against the LpxC enzyme has been quantified. The 50% inhibitory concentration (IC50) values are presented below.

| Compound | Target Enzyme | IC50 (nM) |

| This compound | E. coli LpxC | 160 ± 70 |

| BB-78484 | E. coli LpxC | 400 ± 90 |

| L-161,240 (comparator) | E. coli LpxC | 26 |

Data sourced from Clements et al., 2002.[1]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various Gram-negative bacterial strains. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a given strain of bacteria.[4][5]

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | 1 |

| Various Enterobacteriaceae | 2-4 |

| Serratia marcescens | 2-4 |

| Morganella morganii | 2-4 |

| Moraxella catarrhalis | 2-4 |

| Haemophilus influenzae | 2-4 |

| Burkholderia cepacia | 2-4 |

| Pseudomonas aeruginosa (Wild-Type) | >32 |

| Pseudomonas aeruginosa ("Leaky" Strain C53) | 4 |

Data compiled from Clements et al., 2002 and Kline et al., 2002.[1][6][7]

Experimental Protocols

Identification of this compound through Screening

This compound was identified from a screen of a metalloenzyme inhibitor library for compounds with antibacterial activity against an Escherichia coli strain exhibiting reduced LpxC activity.[2][1] This hypersensitive strain allowed for the identification of compounds targeting LpxC with greater sensitivity.[1]

LpxC Inhibition Assay

A novel homogeneous fluorometric assay was developed to determine the in vitro inhibitory activity of compounds against the LpxC enzyme.[1]

Methodology:

-

The assay utilizes synthetic, non-radioactive UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc as the substrate for the LpxC enzyme.[1]

-

The LpxC enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (e.g., this compound).

-

The reaction measures the formation of the sugar amine product.

-

O-phthaldialdehyde (OPA) is used as a fluorescent probe that reacts with the amine product to generate a fluorescent signal.[1]

-

The fluorescence intensity is measured to quantify the amount of product formed, and thereby the activity of the LpxC enzyme.

-

The IC50 value is calculated by determining the inhibitor concentration that results in a 50% reduction in enzyme activity compared to a control without the inhibitor.[1]

X-ray Crystallography

To understand the binding mode of this compound to the LpxC enzyme, X-ray crystallography studies were performed.[7]

Protocol Outline:

-

The P. aeruginosa LpxC enzyme was diluted to a final concentration of 10 mg/mL.[7]

-

ZnCl2 and this compound were added to a final concentration of 1 mM.[7]

-

The mixture was incubated at room temperature for 1 hour to allow for the formation of the LpxC-BB-78485 complex.[7]

-

Crystals of the complex were grown using the hanging drop vapor diffusion method.[7]

-

X-ray diffraction data were collected from the crystals to determine the three-dimensional structure of the enzyme-inhibitor complex.[7]

Conclusion

The early-stage research on this compound has established it as a potent inhibitor of the LpxC enzyme with selective, bactericidal activity against a range of Gram-negative pathogens.[2][1] Its well-defined mechanism of action, targeting an essential biosynthetic pathway in these bacteria, makes it a promising candidate for further drug development.[2] While its lack of activity against P. aeruginosa presents a challenge, the observed efficacy against a permeable strain of this bacterium provides a valuable direction for future optimization efforts.[1][7] The detailed characterization of its antibacterial spectrum and the elucidation of its binding mode to the LpxC enzyme provide a solid foundation for the rational design of next-generation LpxC inhibitors with improved potency and a broader spectrum of activity.[7]

References

- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activities and characterization of novel inhibitors of LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ca.idexx.com [ca.idexx.com]

- 5. idexx.dk [idexx.dk]

- 6. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of BB-78485 for Haemophilus influenzae LpxC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of the LpxC inhibitor BB-78485, with a specific focus on its activity against Haemophilus influenzae. This document details the quantitative inhibitory data, experimental methodologies for assessing binding affinity, and the underlying biochemical pathways.

Executive Summary

This compound is a potent, gram-negative selective antibacterial agent that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme. LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most gram-negative bacteria. Inhibition of LpxC is lethal to the bacteria, making it a prime target for novel antibiotic development. This guide summarizes the available data on the binding affinity of this compound for LpxC and provides detailed experimental protocols for its characterization.

Quantitative Data: Binding Affinity and Antibacterial Activity

Table 1: In Vitro LpxC Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Citation |

| This compound | E. coli LpxC | 160 ± 70 | ~20 | [1][2][3] |

Note: The IC50 and Ki values are for the E. coli LpxC enzyme. These values are strong indicators of the potential binding affinity for the H. influenzae LpxC enzyme due to the conserved nature of the LpxC active site across gram-negative species.

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Compound | Organism | MIC (µg/mL) | Citation |

| This compound | Haemophilus influenzae | 1 - 32 | [1] |

| This compound | E. coli D21 | 2 | [1] |

| This compound | E. coli D22 (lpxC101) | 0.016 | [1] |

Mechanism of Action

This compound is a sulfonamide derivative of an α-(R)-amino hydroxamic acid.[1] The hydroxamate moiety is critical for its inhibitory activity, acting as a zinc-binding group that chelates the catalytic Zn2+ ion within the LpxC active site.[4] This binding event displaces a water molecule essential for catalysis, thereby blocking the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

The inhibition of LpxC disrupts the Lipid A biosynthetic pathway, preventing the formation of lipopolysaccharide. LPS is essential for the integrity and function of the outer membrane of gram-negative bacteria. Its absence leads to increased membrane permeability, loss of structural integrity, and ultimately, bacterial cell death.[1]

Signaling Pathway: Lipid A Biosynthesis (Raetz Pathway)

The following diagram illustrates the Raetz pathway for Lipid A biosynthesis, highlighting the critical step catalyzed by LpxC and its inhibition by this compound.

Caption: The Raetz Pathway of Lipid A Biosynthesis and the inhibitory action of this compound on LpxC.

Experimental Protocols

The following are detailed methodologies for determining the in vitro binding affinity of inhibitors like this compound to LpxC.

Fluorescence-Based LpxC Inhibition Assay

This assay measures the formation of the deacetylated product, which contains a free amine that can be detected fluorometrically.

Materials:

-

Purified H. influenzae LpxC enzyme

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

This compound or other test inhibitors

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Detection Reagent: o-phthaldialdehyde (OPA)

-

Quenching Solution: 0.2 M Boric Acid

-

DMSO (for inhibitor dilution)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 455 nm)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add:

-

5 µL of diluted inhibitor or DMSO (control).

-

35 µL of Assay Buffer containing the purified LpxC enzyme (final concentration ~50 nM).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate (final concentration ~25 µM) to each well.

-

Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of the Quenching Solution.

-

Detection: Add 50 µL of the OPA detection reagent to each well. Incubate at room temperature for 10 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

LC-MS/MS-Based LpxC Inhibition Assay

This method provides a highly sensitive and direct measurement of substrate consumption and product formation.

Materials:

-

Same enzymatic reaction components as the fluorescence-based assay.

-

Acetonitrile with 0.1% formic acid (for reaction quenching and protein precipitation).

-

LC-MS/MS system with a C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

-

Enzymatic Reaction: Perform the enzymatic reaction (steps 1-5) as described in the fluorescence-based assay protocol, typically in a smaller volume (e.g., 50 µL total).

-

Reaction Quenching: Terminate the reaction by adding 100 µL of cold acetonitrile with 0.1% formic acid.

-

Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to an autosampler vial for analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Separate the substrate and product using a suitable gradient of Mobile Phases A and B.

-

Detection: Monitor the substrate and product using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analytes.

-

Data Analysis: Quantify the peak areas for the substrate and product. Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for screening and characterizing LpxC inhibitors.

Caption: A logical workflow for the identification and characterization of LpxC inhibitors.

Conclusion

This compound is a potent inhibitor of LpxC, a validated and essential target in Haemophilus influenzae and other gram-negative pathogens. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the discovery and development of novel LpxC-targeting antibiotics. Further investigation to determine the specific binding kinetics of this compound with H. influenzae LpxC would be a valuable next step in fully characterizing its inhibitory profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro LpxC Inhibition Assay Using BB-78485

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2] The absence of a homologous enzyme in mammals makes LpxC an attractive and specific target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3] BB-78485 is a potent, hydroxamate-based inhibitor of LpxC that has demonstrated significant in vitro activity against a range of Gram-negative bacteria.[4][5] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of compounds such as this compound against LpxC.

Mechanism of Action

LpxC catalyzes the second and committed step in the lipid A biosynthetic pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][2] Hydroxamate-based inhibitors like this compound are thought to exert their inhibitory effect by chelating the catalytic Zn²⁺ ion in the active site of the enzyme, thereby preventing the binding and processing of the native substrate.[2][4]

References

- 1. A method to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BB-78485 in Gram-negative Bacterial Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-78485 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipopolysaccharide (LPS).[1][2][3][4] LPS is an essential component of the outer membrane of most Gram-negative bacteria, playing a vital role in maintaining structural integrity and protecting the bacterium from the external environment.[2] Inhibition of LpxC disrupts LPS synthesis, leading to bacterial cell death, making it an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3][4][5]

These application notes provide detailed protocols for utilizing this compound in various Gram-negative bacterial culture experiments, including determination of minimum inhibitory concentration (MIC), in vitro LpxC enzyme inhibition assays, and analysis of cellular responses to treatment.

Mechanism of Action

This compound acts by binding to the active site of the LpxC enzyme. The hydroxamate moiety of this compound chelates the catalytic Zn2+ ion, effectively blocking the enzyme's deacetylase activity.[2] This inhibits the second committed step in the lipid A biosynthetic pathway, which is the core of LPS. The disruption of LPS production compromises the integrity of the outer membrane, ultimately leading to bacterial lysis and death.

Signaling Pathway of LpxC Inhibition

The inhibition of LpxC by this compound triggers a cascade of events within the Gram-negative bacterial cell, primarily affecting the cell envelope homeostasis.

Caption: Signaling pathway of LpxC inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound against various Gram-negative bacteria and its inhibitory effect on the LpxC enzyme.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli W3110 | 5 | [1] |

| Escherichia coli D22 (lpxC101) | < 0.1 | [4] |

| Enterobacteriaceae (various) | 0.1 - >128 | [4] |

| Serratia marcescens | 0.2 - 1.6 | [4] |

| Morganella morganii | 0.4 - 1.6 | [4] |

| Haemophilus influenzae | 0.1 - 0.8 | [4] |

| Moraxella catarrhalis | 0.2 - 0.4 | [4] |

| Burkholderia cepacia | 0.8 - 3.1 | [4] |

| Pseudomonas aeruginosa (wild-type) | >128 | [4] |

| Pseudomonas aeruginosa (leaky mutant) | 25 | [4] |

Table 2: In vitro Inhibition of LpxC by this compound.

| Enzyme Source | IC50 (nM) | Ki (nM) | Reference |

| Escherichia coli LpxC | 160 ± 70 | 20 | [1][6] |

| Pseudomonas aeruginosa LpxC | - | - | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Gram-negative bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Protocol:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).

-

Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

-

Prepare Serial Dilutions of this compound:

-

Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µg/mL to 0.06 µg/mL.

-

Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the OD600 using a microplate reader.

-

In Vitro LpxC Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against purified LpxC enzyme.

Materials:

-

Purified LpxC enzyme

-

This compound

-

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Fluorescamine

-

Fluorometer

Protocol:

-

Enzyme Reaction:

-

Set up the reaction mixture in a 96-well black plate. Each reaction should contain assay buffer, a specific concentration of this compound (or DMSO as a control), and purified LpxC enzyme.

-

Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection of Product Formation:

-

Stop the reaction by adding a quenching solution (e.g., 0.1 M HCl).

-

Add fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

-

Incubate for 10 minutes at room temperature.

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity using a fluorometer (excitation ~390 nm, emission ~475 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the activity of this compound against Gram-negative bacteria.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a valuable research tool for studying the LPS biosynthesis pathway and for evaluating novel strategies to combat Gram-negative bacterial infections. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their experimental setups. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to a deeper understanding of its antibacterial properties and potential therapeutic applications.

References

- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. liofilchem.net [liofilchem.net]

- 6. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallization of LpxC in Complex with BB-78485: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The essential nature of LpxC for bacterial viability makes it a prime target for the development of novel antibiotics. BB-78485 is a potent, sulfonamide-containing hydroxamate inhibitor of LpxC. Understanding the structural basis of the interaction between LpxC and its inhibitors is paramount for structure-based drug design and the development of new therapeutics against multi-drug resistant Gram-negative pathogens. This document provides detailed protocols for the expression, purification, and crystallization of LpxC from Pseudomonas aeruginosa and Escherichia coli in complex with this compound, along with relevant biochemical and crystallographic data.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of LpxC in the lipid A biosynthetic pathway, highlighting it as a target for inhibitors like this compound.

BB-78485 solution preparation for laboratory use

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-78485 is a potent, selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[3] This makes LpxC a compelling target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[1][4][5][6] this compound, a hydroxamate-containing compound, has demonstrated significant in vitro activity against a range of Gram-negative bacteria.[7]

These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, along with a summary of its known biological activities and relevant data.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₃N₃O₅S | --INVALID-LINK-- |

| Molecular Weight | 493.5 g/mol | --INVALID-LINK-- |

| Appearance | Solid powder | - |

| Solubility | Soluble in DMSO | [8] |

In Vitro Activity of this compound

The following table summarizes the reported minimum inhibitory concentrations (MICs) of this compound against various Gram-negative bacteria.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Wild-type | 1 | [1] |

| Escherichia coli | ATCC 25922 | 2-4 | [7] |

| Enterobacteriaceae | Various | 2-4 | [1] |

| Haemophilus influenzae | Various | 2-4 | [7] |

| Serratia marcescens | Various | 2-4 | [7] |

| Burkholderia spp. | Various | 2-4 | [1] |

| Pseudomonas aeruginosa | Wild-type | >32 | [1] |

| Pseudomonas aeruginosa | "leaky" strain C53 | 4 | [1] |

Note: The efficacy of this compound can be influenced by the bacterial strain and the specific experimental conditions. Researchers should determine the MIC for their specific strains of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound solid powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound in a well-ventilated area or a chemical fume hood.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8] The stability of compounds in DMSO can be affected by water content and temperature.[9][10][11][12]

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative bacteria.

Materials:

-

This compound stock solution in DMSO

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strain of interest in CAMHB to the logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution of this compound:

-

Prepare a working solution of this compound by diluting the DMSO stock solution in CAMHB. Ensure the final DMSO concentration in the highest concentration well does not exceed a level that affects bacterial growth (typically ≤1%).

-

Perform a two-fold serial dilution of the this compound working solution across the wells of the 96-well plate.

-

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.

-

Controls:

-

Growth Control: Wells containing only CAMHB and the bacterial inoculum.

-

Sterility Control: Wells containing only CAMHB.

-

Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the bacterial inoculum.

-

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 3: General Considerations for In Vivo Studies

Due to the lack of specific in vivo formulation and administration data for this compound, the following are general guidelines for researchers planning animal studies with this hydrophobic compound. It is crucial to perform formulation development and pilot pharmacokinetic and toxicology studies before initiating efficacy experiments.

Vehicle Selection:

-

For oral administration, formulations may include suspensions in vehicles such as 0.5% (w/v) carboxymethylcellulose (CMC) in water or oil-based vehicles like corn oil.

-

For intravenous administration, solubilizing agents such as cyclodextrins or co-solvents may be necessary. The final DMSO concentration in the formulation should be minimized.[8]

Route of Administration:

-

The choice of administration route (e.g., oral, intraperitoneal, intravenous) will depend on the experimental model and the pharmacokinetic properties of the formulated compound.

Dose Determination:

-

Initial dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship for efficacy.

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

Experimental Workflow

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Discussion and Further Research

This compound is a valuable research tool for studying the lipid A biosynthesis pathway and for investigating novel mechanisms of antibacterial action. While its primary target is LpxC, some evidence suggests potential off-target effects, such as the inhibition of folic acid synthesis and the induction of a "starvation-like" response in bacteria.[3] Further research is needed to fully elucidate these and other potential downstream signaling effects of LpxC inhibition.

The emergence of resistance to LpxC inhibitors has been documented and can occur through mutations in the lpxC gene or in other genes involved in fatty acid biosynthesis, such as fabZ.[1] The frequency of resistance development should be considered when evaluating the long-term potential of this compound and other LpxC inhibitors.

References

- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring LpxC Inhibitors: A New Frontier in Antibacterial Therapy and Lipid A Biosynthesis Regulation in Gram-Negative Bacteria [synapse.patsnap.com]

- 7. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent this compound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening of LpxC Inhibitors Using BB-78485 as a Control

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is essential for their survival and virulence. The biosynthesis of Lipid A, the hydrophobic anchor of LPS, is a critical pathway and an attractive target for the development of novel antibacterial agents. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the Lipid A biosynthetic pathway. Its essential nature in Gram-negative bacteria and absence in mammals makes it a prime target for selective antibacterial drug discovery. BB-78485 is a potent, hydroxamate-based inhibitor of LpxC, discovered through the screening of a metalloenzyme inhibitor library. These application notes provide a detailed protocol for a fluorescence-based high-throughput screening (HTS) assay to identify novel LpxC inhibitors, using this compound as a reference control.

Principle of the Assay

The enzymatic activity of LpxC is determined by measuring the formation of the deacetylated product, UDP-3-O-(R-3-hydroxymyristoyl)glucosamine. This product contains a primary amine that reacts with o-phthaldialdehyde (OPA) in the presence of a thiol-containing reagent (e.g., 2-mercaptoethanol) to yield a fluorescent isoindole derivative. The increase in fluorescence is directly proportional to the enzymatic activity of LpxC. In a high-throughput screening setting, potential inhibitors are incubated with the enzyme and its substrate. A reduction in the fluorescent signal compared to a control (without inhibitor) indicates inhibition of LpxC activity. This compound serves as a potent positive control for inhibition in this assay.

Signaling Pathway

The LpxC enzyme is a key component of the Lipid A biosynthetic pathway, which is essential for the formation of the outer membrane in Gram-negative bacteria.

Quantitative Data Summary

The inhibitory activity of this compound and other relevant compounds against LpxC and their antibacterial efficacy are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against LpxC

| Compound | Target Enzyme | IC50 (nM) | Assay Conditions |

| This compound | E. coli LpxC | 160 ± 70 | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc |

| BB-78484 | E. coli LpxC | 400 ± 90 | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc |

| L-161,240 | E. coli LpxC | 440 ± 10 | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc |

Data sourced from Clements et al., 2002.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | 1 |

| Enterobacteriaceae | 2-4 |

| Haemophilus influenzae | 2-4 |

| Serratia marcescens | 2-4 |

| Burkholderia cepacia | 2-4 |

| Pseudomonas aeruginosa (Wild-type) | >32 |

| Pseudomonas aeruginosa ('leaky' strain) | 4 |

| Staphylococcus aureus (Gram-positive) | >32 |

Data sourced from Clements et al., 2002.[2]

Experimental Protocols

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of LpxC inhibitors is depicted below.

Detailed HTS Protocol for LpxC Inhibition Assay

Materials and Reagents:

-

LpxC Enzyme: Purified recombinant E. coli LpxC.

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Assay Buffer: 40 mM MES, pH 6.0, 0.02% Brij-35, 80 µM DTT.

-